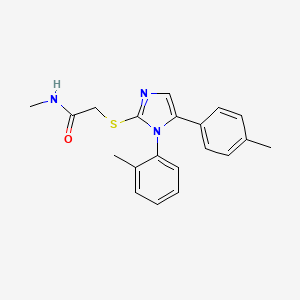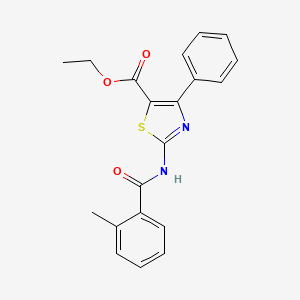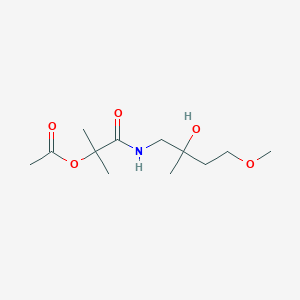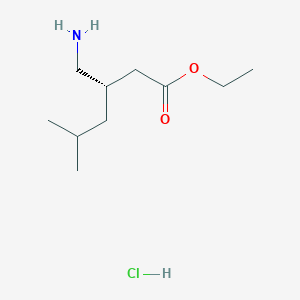
(E)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H15N3O3S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxic Activities
Research has explored the synthesis and biological activities of acrylonitriles, including compounds with structural similarities to (E)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide. One study focused on the in vitro cytotoxic potency of acrylonitriles substituted with triazoles or benzimidazoles and various substituted furan, thiophene, or phenyl rings against human cancer cell lines. The study found that specific substitutions at positions 2 and 3 of the acrylonitrile backbone significantly affected cytotoxic activity, with the most potent compounds inducing apoptosis in cancer cells, suggesting potential applications in cancer research and therapy (Sa̧czewski et al., 2004).
Antimicrobial and Antifungal Properties
Compounds with the oxadiazole core, similar to the target molecule, have been investigated for their antibacterial and antifungal activities. A study on the synthesis and evaluation of 1,3,4-oxadiazole derivatives revealed significant antibacterial activities against Staphylococcus aureus and Escherichia coli. This suggests the potential application of such compounds in developing new antimicrobial agents (Jafari et al., 2017).
Antiplasmodial Activity
Research on acyl derivatives of 3-aminofurazanes, which share structural features with the queried compound, demonstrated activity against Plasmodium falciparum strains. The study indicated the importance of the acyl moiety's nature on antiplasmodial activity, suggesting potential applications in malaria treatment research (Hermann et al., 2021).
Chemical Synthesis and Material Science
The compound's structural moieties, particularly furan and thiophene, have been utilized in various chemical syntheses and material science applications. For example, research on the borylation of furans and thiophenes catalyzed by iron complexes highlights the utility of such structures in creating borylated compounds, which are valuable in organic synthesis and material science (Hatanaka et al., 2010).
Novel Therapeutic Agents
The presence of the oxadiazole moiety in various therapeutic agents, including those with antibacterial, antifungal, and anticancer activities, suggests that compounds like (E)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide could be explored for novel therapeutic applications. The specific structural configuration of such compounds offers a platform for the development of targeted therapies across a range of diseases (Siwach & Verma, 2020).
Propriétés
IUPAC Name |
(E)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-18(10-9-15-6-4-12-27-15)21-16-7-2-1-5-14(16)13-19-22-20(23-26-19)17-8-3-11-25-17/h1-12H,13H2,(H,21,24)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZASRURNVEEKO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2858513.png)
![2-fluoro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2858518.png)
![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858519.png)
![4-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2858521.png)
![2-((4-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2858524.png)
![(Z)-1-benzyl-3-(((2,4-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2858526.png)

![N-mesityl-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2858528.png)
![3-(3-chloro-4-methylphenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2858529.png)

![2-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2858531.png)